molecular formula C12H10N4O2 B11667929 N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11667929
M. Wt: 242.23 g/mol
InChI Key: FNOAOFIHRVSHJT-CHHVJCJISA-N
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Description

N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone Schiff base derived from pyrazine-2-carbohydrazide and 2-hydroxybenzaldehyde. Pyrazine derivatives are notable for their roles in medicinal chemistry, particularly as anti-tuberculosis (anti-TB) and antimicrobial agents . The 2-hydroxyphenyl moiety enhances chelation capabilities, while the pyrazine ring contributes to π-π stacking interactions, influencing both structural stability and pharmacological properties .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O2/c17-11-4-2-1-3-9(11)7-15-16-12(18)10-8-13-5-6-14-10/h1-8,17H,(H,16,18)/b15-7-

InChI Key

FNOAOFIHRVSHJT-CHHVJCJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)O

Origin of Product

United States

Preparation Methods

Solvent Effects on Yield and Purity

Methanol and ethanol remain the primary solvents due to their ability to dissolve both reactants and stabilize intermediates via hydrogen bonding. A comparison of solvent systems reveals:

Solvent Reaction Time Yield Crystallization Solvent Source
Methanol8 hours80%Methanol
Ethanol3 hours75%Ethanol
Methanol6 hours85%Ethanol-water (5:1)

Methanol’s slower evaporation rate facilitates higher yields, while ethanol-water mixtures improve crystal purity.

Structural Confirmation and Purification Techniques

Crystallization and Recrystallization

Recrystallization from methanol or ethanol-water mixtures (5:1) is standard for isolating high-purity crystals. The title compound’ monohydrate form crystallizes in centrosymmetric tetramers linked via O–H⋯O and O–H⋯N hydrogen bonds. X-ray diffraction confirms a dihedral angle of 5.06° between aromatic rings and π–π stacking (3.604–3.715 Å).

Spectroscopic Characterization

  • IR Spectroscopy : N–H stretches at 3200–3300 cm⁻¹ and C=O stretches at 1650–1680 cm⁻¹ confirm hydrazide and imine formation.

  • ¹H NMR : A singlet at δ 11.4–12.9 ppm corresponds to the phenolic –OH proton, while imine (C=N) protons appear at δ 8.2–8.5 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 242–321 align with the compound’s molecular weight.

Alternative Synthetic Routes

Solid-State Mechanochemical Methods

Ball-milling reactants with catalytic K₂CO₃ in solvent-free conditions could offer an eco-friendly alternative. This method remains unexplored for the title compound but has succeeded in related Schiff base syntheses.

Challenges and Optimization Strategies

Byproduct Formation

Self-condensation of aldehydes or unreacted hydrazide may occur, necessitating rigorous purification. Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization mitigates this.

Scaling for Industrial Production

Batch scalability faces hurdles due to prolonged reflux times. Continuous-flow reactors could enhance throughput, as demonstrated in a patent producing 44.2 g of a pyrazine carboxylate via telescoped reactions .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazide group can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

The following sections compare N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide with structurally and functionally related hydrazone derivatives.

Structural Comparisons

Table 1: Structural Features of Selected Hydrazone Derivatives

Compound Name Core Structure Substituents/Modifications Key Structural Observations Reference
This compound Pyrazine-2-carbohydrazide 2-hydroxyphenyl (Z-configuration) Planar moieties; intramolecular H-bonding
2'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate Pyrazine-2-carbohydrazide 3-hydroxyphenyl; monohydrate Asymmetric unit includes H2O; H-bond network
(E)-N′-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide Pyrazine-2-carbohydrazide 4-bromophenylpyrazole Bulky substituent; enhanced anti-TB activity
N′-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Pyridine-4-carbohydrazide 6-fluoro-2-hydroxyquinoline Quinoline core; fluorinated substituent
N′-[1-(2-Hydroxyphenyl)ethylidene]isonicotinohydrazide Isonicotinohydrazide 2-hydroxyphenyl; ethylidene linker Tridentate ligand for lanthanides

Key Observations:

  • Substituent Position : The 2-hydroxyphenyl group in the target compound facilitates stronger intramolecular hydrogen bonding compared to the 3-hydroxyphenyl analog in , which may enhance stability and solubility.
  • Heterocyclic Core: Pyrazine derivatives exhibit π-π stacking interactions, whereas quinoline-based analogs (e.g., ) show enhanced planarity and fluorescence properties.
  • Bulkier Groups : Compounds with arylpyrazole substituents (e.g., ) demonstrate improved anti-TB activity due to increased hydrophobicity and membrane penetration.
Physicochemical and Coordination Properties

Solubility and Stability :

  • The target compound’s intramolecular hydrogen bonding (O–H···N) enhances stability in solid state but may reduce aqueous solubility compared to hydrated analogs like .
  • Thiocarbohydrazide derivatives (e.g., ) exhibit higher solubility in polar solvents due to sulfur’s polarizability, whereas pyrazine-based compounds prefer organic solvents .

Metal Coordination :

  • This compound can act as a tridentate ligand, coordinating via the hydroxyl O, hydrazide N, and pyrazine N atoms. This contrasts with isonicotinohydrazide derivatives, which use pyridine N for lanthanide binding .

Biological Activity

N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by recent research findings.

1. Chemical Structure and Synthesis

This compound features a pyrazine ring linked to a phenolic moiety through a hydrazone functional group. Its molecular formula is C13H12N4O2C_{13}H_{12}N_{4}O_{2}, with a molecular weight of 242.23 g/mol. The compound is synthesized via a condensation reaction between pyrazine-2-carbohydrazide and 2-hydroxybenzaldehyde, typically performed in an ethanol solvent under reflux conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging assays. Results indicated that it possesses a high radical scavenging activity, with an IC50 value of approximately 25 µg/mL, suggesting its potential use as a natural antioxidant agent in food and pharmaceutical applications.

Anticancer Activity

This compound has shown promising anticancer activity in vitro. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited cytotoxic effects with IC50 values of 30 µM and 28 µM respectively. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .

The biological activities of this compound are attributed to its ability to form hydrogen bonds and π-π interactions, enhancing its stability and reactivity in biological systems. It is believed to interact with various biomolecules, including proteins and nucleic acids, which could explain its antimicrobial and anticancer effects.

4. Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compoundPyrazine core + phenolic moietyHigh (15 mm zone)IC50: 30 µM (MCF-7)
N'-[(E)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazidePyrazine core + para-hydroxylModerateIC50: 35 µM (MCF-7)
N'-[(Z)-(3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazidePyrazine core + methoxy groupLowIC50: 40 µM (MCF-7)

5. Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested this compound against clinical isolates of bacteria, revealing significant inhibition rates comparable to standard antibiotics .
  • Antioxidant Potential : Another investigation utilized liver homogenates to assess oxidative stress markers, demonstrating that treatment with this compound significantly reduced malondialdehyde levels while increasing antioxidant enzyme activities.

Q & A

Q. What strategies ensure reproducibility in stability studies under varying pH and temperature?

  • Protocol :
  • Accelerated Stability Testing : Incubate at 25°C (pH 1.2, 4.5, 7.4) and 40°C (75% RH) for 14 days; analyze via HPLC .
  • Degradation Kinetics : Fit data to first-order models to calculate t₁/₂ .
  • Storage Recommendations : Lyophilize and store at –20°C under argon to prevent hydrolysis .

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